N1-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-N2-环丙基草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” is a compound that contains a benzo[d]thiazol-2-yl group and a piperidin-4-yl group . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported . The structure is monoclinic, with a bond length of C1–N1 of 1.264 (3) Å . The structure forms a D–π–A structure molecule, which is a typical molecular structure characteristic of AIE .Chemical Reactions Analysis
While specific chemical reactions involving “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” are not available, thiazole derivatives have been reported to show a broad range of chemical and biological properties .科学研究应用
神经肽 Y Y1 受体拮抗剂
- 一项研究报告了从吲哚衍生的新型苯并咪唑的合成和评估,作为选择性神经肽 Y (NPY) Y1 受体拮抗剂,旨在开发抗肥胖药物。这项研究重点介绍了设计策略和生物学评估,提供了对相关化合物潜在治疗应用的见解 (H. Zarrinmayeh 等人,1998)。
CB1 大麻素受体相互作用
- 研究了一种强效且选择性 CB1 大麻素受体拮抗剂的分子相互作用,揭示了结合机制和构效关系的见解。这可能与了解类似化合物如何与大麻素受体相互作用有关 (J. Shim 等人,2002)。
食欲素受体拮抗剂
- 一项针对新型食欲素 1 和 2 受体拮抗剂的研究,旨在治疗失眠,详细阐述了其在人体中的代谢和药代动力学。此类研究对于药物开发和了解新治疗剂的生理作用至关重要 (C. Renzulli 等人,2011)。
新型抗精神病药
- 一篇论文探讨了具有混合多巴胺 (DA)、5-羟色胺 (5-HT)2 和 α1-肾上腺素能拮抗作用的新型化合物的药理学特征,这些化合物可能作为抗精神病药而有效,没有锥体外系副作用 (E. B. Nielsen 等人,1997)。
未来方向
The future directions for research on “N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Thiazole derivatives have shown promise in a variety of areas, including antimicrobial, antiretroviral, antifungal, and antineoplastic therapies .
作用机制
Target of Action
The primary target of N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and preventing the production of prostaglandins, the compound can effectively reduce inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation.
生化分析
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation .
Cellular Effects
Benzothiazole derivatives have been reported to have various effects on cells, including anti-inflammatory and anti-tubercular activities .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSFBOPWADMWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。